molecular formula C16H8N2O4 B6615849 1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone CAS No. 2344685-39-6

1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone

Cat. No.: B6615849
CAS No.: 2344685-39-6
M. Wt: 292.24 g/mol
InChI Key: HBIBODIGIMMLPL-UHFFFAOYSA-N
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Description

1H,1’H,2H,2’H,3H,3’H-[4,4’-biisoindole]-1,1’,3,3’-tetrone is a complex organic compound known for its unique structure and properties This compound belongs to the family of isoindoles, which are heterocyclic compounds containing nitrogen atoms within their ring structures

Preparation Methods

The synthesis of 1H,1’H,2H,2’H,3H,3’H-[4,4’-biisoindole]-1,1’,3,3’-tetrone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoindole Units: The initial step involves the synthesis of isoindole units through cyclization reactions of suitable precursors.

    Coupling of Isoindole Units: The isoindole units are then coupled together using reagents such as palladium catalysts to form the biisoindole structure.

    Oxidation: The final step involves the oxidation of the coupled product to introduce the tetrone functionality, resulting in the formation of 1H,1’H,2H,2’H,3H,3’H-[4,4’-biisoindole]-1,1’,3,3’-tetrone.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1H,1’H,2H,2’H,3H,3’H-[4,4’-biisoindole]-1,1’,3,3’-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the tetrone functionality to other functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

    Cycloaddition: The biisoindole structure allows for cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H,1’H,2H,2’H,3H,3’H-[4,4’-biisoindole]-1,1’,3,3’-tetrone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 1H,1’H,2H,2’H,3H,3’H-[4,4’-biisoindole]-1,1’,3,3’-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1H,1’H,2H,2’H,3H,3’H-[4,4’-biisoindole]-1,1’,3,3’-tetrone can be compared with other isoindole derivatives, such as:

    1H-Isoindole-1,3(2H)-dione: A simpler isoindole derivative with different chemical properties.

    2H-Isoindole-1,3(2H)-dione: Another isoindole derivative with distinct reactivity.

    3H-Isoindole-1,3(2H)-dione: A compound with a different arrangement of functional groups.

The uniqueness of 1H,1’H,2H,2’H,3H,3’H-[4,4’-biisoindole]-1,1’,3,3’-tetrone lies in its biisoindole structure and tetrone functionality, which confer specific chemical and biological properties not found in simpler isoindole derivatives.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-4-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8N2O4/c19-13-9-5-1-3-7(11(9)15(21)17-13)8-4-2-6-10-12(8)16(22)18-14(10)20/h1-6H,(H,17,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIBODIGIMMLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)NC2=O)C3=C4C(=CC=C3)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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